Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

Process Chemistry Pharmaceutical Intermediates Thermal Stability

Substituting the free acid analog for this methyl ester disrupts the patented Tolterodine reduction step and compromises distillation efficiency. This compound is the specified intermediate: • Lower BP (401.8°C vs. 419.1°C for acid) enables energy-efficient distillation purification • ≥95% purity with full NMR/HPLC/GC characterization supports regulatory-compliant API manufacturing • Consistent batch quality for the patented Tolterodine synthesis route.

Molecular Formula C18H20O3
Molecular Weight 284.3 g/mol
CAS No. 124937-62-8
Cat. No. B154457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate
CAS124937-62-8
SynonymsMethyl 2-(3-hydroxy-5-methylphenyl)propionate
Molecular FormulaC18H20O3
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)C(CC(=O)OC)C2=CC=CC=C2
InChIInChI=1S/C18H20O3/c1-13-9-10-17(20-2)16(11-13)15(12-18(19)21-3)14-7-5-4-6-8-14/h4-11,15H,12H2,1-3H3
InChIKeyBJQJPTJDNINOMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate Chemical Profile


Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate (CAS: 124937-62-8) is a synthetic organic compound belonging to the benzoate ester class . It is primarily recognized as a critical intermediate in the synthesis of Tolterodine, a muscarinic receptor antagonist used clinically for overactive bladder and urinary incontinence . The compound features a phenylpropionate backbone with a methyl ester group and a 2-methoxy-5-methylphenyl substituent, which confers distinct physicochemical properties relative to its carboxylic acid analog and other synthetic intermediates [1].

Synthesis Route
Reported key intermediate for Tolterodine research synthesis; methyl ester form aligns with patented reduction step.
Physical Form
Solid at room temperature; distinct handling and crystallization properties compared to acid analog.
Purification Fit
Lower boiling point context may support distillation-based purification in multi-step synthesis.

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate Substitution Risks


Substituting Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate with its close analog, 3-(2-methoxy-5-methylphenyl)-3-phenylpropionic acid (CAS: 109089-77-2), or other similar intermediates is not straightforward due to fundamentally different physicochemical properties and reactivity. The methyl ester form exhibits a significantly lower boiling point (401.8 °C vs. 419.1 °C for the acid [1]), which facilitates its isolation and purification via distillation during multi-step synthesis. Furthermore, the ester is a solid at room temperature, whereas the acid analog is also a solid but with a distinct melting point range (136.0-140.0 °C ), leading to different handling and crystallization behaviors that impact process efficiency. Critically, the patented synthesis route for Tolterodine specifically requires the methyl ester intermediate for a subsequent reduction step with a reducing agent and Lewis acid [2]; substituting the free acid would require a different synthetic route, potentially altering yield, purity, and overall process economics.

Methyl ester reactivity
Free acid analog may require a different synthetic route; direct substitution limits access to the patented Tolterodine reduction pathway.
Thermal processability
Acid analog exhibits a higher boiling point range; distillation purification context may not transfer directly.
Solid-state behavior
Differing melting point ranges and crystallization profiles may impact handling and process reproducibility.

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate Quantitative Evidence


Thermal Processability Comparison

The methyl ester (124937-62-8) demonstrates a boiling point of 401.8±33.0 °C at 760 mmHg [1], which is approximately 17 °C lower than the 419.1±33.0 °C boiling point of its corresponding carboxylic acid analog (CAS 109089-77-2) . Its density of 1.1±0.1 g/cm³ is comparable to the acid's 1.1±0.1 g/cm³, but the lower boiling point of the ester translates to reduced energy requirements for distillation-based purification in large-scale synthesis [1].

Boiling Point Comparison
Head-to-head
Target: 401.8±33.0 °C Acid analog: 419.1±33.0 °C Δ = 17.3 °C lower
May support distillation processing context
At 760 mmHg; standard pressure
Process Chemistry Pharmaceutical Intermediates Thermal Stability

Purity Specification and Analytical Traceability

Commercially sourced Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate (124937-62-8) is routinely offered at ≥95% purity by HPLC/GC, with batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data . In contrast, many generic intermediates for Tolterodine synthesis are supplied at 98% purity without detailed impurity profiling [1]. This higher level of analytical characterization ensures batch-to-batch consistency critical for regulatory compliance in pharmaceutical intermediate procurement.

Purity Specification
Specification review
≥95% (HPLC/GC) CoA includes NMR, HPLC, GC
Analytical traceability supports QC
Generic intermediates: 98% without method detail
Quality Control Analytical Chemistry Pharmaceutical Manufacturing

Receptor Binding Profile

At a concentration of 10 µM, Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate (124937-62-8) exhibited binding to the 5-HT1A receptor in rat brain membranes using [3H]8-OH-DPAT radioligand [1]. While a direct comparator for this exact assay is not available, class-level inference suggests that related muscarinic antagonists (e.g., Tolterodine) typically show low nanomolar affinity for M3 receptors. The micromolar 5-HT1A binding indicates potential off-target activity that must be considered during drug development, a property not commonly reported for simpler ester intermediates.

Receptor Binding
Class-level
10 µM at 5-HT1A Rat brain membranes
Off-target binding context for impurity profiling
Typical M3 antagonists: Ki
LogP / PSA
Head-to-head
Target: LogP 3.70, PSA 35.53 Ų Acid analog: LogP ~2.5–3.0, PSA ~57 Ų Δ LogP ~0.7–1.2 higher
Higher LogP supports organic-phase solubility
Computational predictions
Receptor Pharmacology Drug Discovery Muscarinic Receptors

Hydrophobicity and Polar Surface Area

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate (124937-62-8) possesses a calculated LogP of 3.70 and a Polar Surface Area (PSA) of 35.53 Ų [1]. In comparison, the carboxylic acid analog (CAS 109089-77-2) has a lower LogP (estimated ~2.5-3.0) due to the polar carboxyl group. The higher LogP of the methyl ester enhances its solubility in organic solvents, which is advantageous for the reduction step in Tolterodine synthesis [2]. Additionally, the PSA value of 35.53 Ų falls within a range that typically permits passive membrane diffusion, a property that is relevant if the intermediate itself is considered for biological evaluation.

LogP / PSA
Head-to-head
Target: LogP 3.70, PSA 35.53 Ų Acid analog: LogP ~2.5–3.0, PSA ~57 Ų Δ LogP ~0.7–1.2 higher
Higher LogP supports organic-phase solubility
Computational predictions
ADME Physicochemical Properties Drug Design

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate Application Scenarios


Large-Scale Synthesis of Tolterodine API

The compound is the preferred intermediate for industrial-scale Tolterodine production due to its lower boiling point (401.8 °C) compared to the acid analog, which enables more energy-efficient distillation purification [1]. Its ≥95% purity with full analytical characterization (NMR/HPLC/GC) ensures consistent batch quality for regulatory-compliant API manufacturing .

Quality Control and Impurity Profiling

Due to its distinct receptor binding signature (5-HT1A binding at 10 µM), the methyl ester can serve as a critical impurity marker in final drug substance analysis [2]. Its presence in trace amounts may necessitate specific analytical methods for quantification during Tolterodine production, making it a valuable reference standard for quality control laboratories.

Prodrug and Analog Development

The compound's favorable LogP (3.70) and low PSA (35.53 Ų) suggest it may possess inherent membrane permeability, making it a suitable scaffold for prodrug design or for generating novel muscarinic receptor modulators [3]. Researchers can exploit its physicochemical properties to create analogs with improved bioavailability or tissue selectivity.

Application
Selection Property
Validation Focus
Tolterodine synthesis research
Methyl ester boiling point context
Distillation purification study
Impurity profiling reference
Analytical traceability (CoA)
Purity and impurity assay validation
Muscarinic modulator research
Calculated LogP and PSA profile
Permeability and binding assay screening

Technical Documentation Hub

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